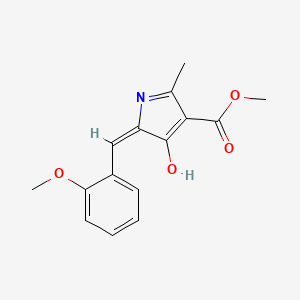

methyl (5E)-5-(2-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (5E)-5-(2-Methoxybenzyliden)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat ist eine synthetische organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie und Biologie. Diese Verbindung verfügt über einen Pyrrolring, der mit einer Methoxybenzyliden-Gruppe, einer Methylgruppe und einer Carboxylatestergruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Forschungsobjekt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl (5E)-5-(2-Methoxybenzyliden)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat umfasst in der Regel einen mehrstufigen Prozess. Eine gängige Methode beinhaltet die Kondensationsreaktion zwischen 2-Methoxybenzaldehyd und einem geeigneten Pyrrolderivat unter sauren oder basischen Bedingungen. Die Reaktion wird häufig in Gegenwart eines Katalysators wie p-Toluolsulfonsäure oder Natriumhydroxid durchgeführt. Der resultierende Zwischenprodukt wird dann mit Methanol und einem Dehydratisierungsmittel wie Schwefelsäure verestert, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Prozesses verbessern. Zusätzlich werden umweltfreundlichere Ansätze wie mikrowellengestützte Synthese und lösungsmittelfreie Reaktionen untersucht, um die Umweltbelastung zu minimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl (5E)-5-(2-Methoxybenzyliden)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in ihre reduzierte Form umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Nucleophile wie Amine, Thiole oder Halogenide, häufig in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Carbonsäuren oder Ketone entstehen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer breiten Palette an funktionalisierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Methyl (5E)-5-(2-Methoxybenzyliden)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Medizin: Als Leitstruktur für die Entwicklung neuer therapeutischer Wirkstoffe untersucht, die auf bestimmte Krankheiten abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien, Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl (5E)-5-(2-Methoxybenzyliden)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Beispielsweise könnte es die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen vom spezifischen biologischen Kontext ab und erfordern weitere Untersuchungen .

Wissenschaftliche Forschungsanwendungen

METHYL (5E)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of METHYL (5E)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N'-Bis-(2-Methoxybenzyliden)ethan-1,2-diamin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.

(E)-Benzyl-2-(4-Hydroxy-2-methoxybenzyliden)hydrazincarbodithioat: Eine weitere Verbindung mit einer Methoxybenzyliden-Gruppe, die in der Anti-Tuberkulose-Forschung verwendet wird.

Einzigartigkeit

Methyl (5E)-5-(2-Methoxybenzyliden)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für verschiedene chemische Reaktionen und biologische Aktivitäten einzigartig. Seine Strukturmerkmale ermöglichen verschiedene Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C15H15NO4 |

|---|---|

Molekulargewicht |

273.28 g/mol |

IUPAC-Name |

methyl (5E)-4-hydroxy-5-[(2-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C15H15NO4/c1-9-13(15(18)20-3)14(17)11(16-9)8-10-6-4-5-7-12(10)19-2/h4-8,17H,1-3H3/b11-8+ |

InChI-Schlüssel |

RBLHCAJZVNWXNL-DHZHZOJOSA-N |

Isomerische SMILES |

CC1=N/C(=C/C2=CC=CC=C2OC)/C(=C1C(=O)OC)O |

Kanonische SMILES |

CC1=NC(=CC2=CC=CC=C2OC)C(=C1C(=O)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)

![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)

![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)

methanolate](/img/structure/B11621526.png)

![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)

![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)

![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11621550.png)

![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)

![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)